2,6-Dimethoxyisonicotinic acid
Overview
Description
2,6-Dimethoxyisonicotinic acid is a chemical compound with the molecular formula C8H9NO4 . It is a derivative of isonicotinic acid, which is itself a derivative of nicotinic acid, or niacin .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyisonicotinic acid consists of a pyridine ring with two methoxy groups (-OCH3) at the 2 and 6 positions and a carboxylic acid group (-COOH) at the 4 position . The molecular weight is 183.16 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethoxyisonicotinic acid include a molecular weight of 183.16 g/mol, a topological polar surface area of 68.6 Ų, and a complexity of 173 . It has one hydrogen bond donor and five hydrogen bond acceptors .Scientific Research Applications
Plant Disease Management
2,6-Dimethoxyisonicotinic acid has been studied for its potential as an elicitor in plant defense mechanisms. It can induce systemic acquired resistance (SAR) in plants, which is a natural defense mechanism developed through evolutionary processes. This resistance has a broad spectrum action against pathogens and can be initiated artificially by compounds like 2,6-Dimethoxyisonicotinic acid, making it a promising candidate for protecting plants against diseases .
Material Science Research
In material science, 2,6-Dimethoxyisonicotinic acid can be utilized in the synthesis of complex materials. Its properties are valuable in the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity .
Life Science Applications
This compound is used in life science research for various applications, including the study of cell signaling pathways and the development of pharmaceuticals. Its role in modulating biological systems makes it a useful tool for understanding complex biological processes .
Chemical Synthesis
2,6-Dimethoxyisonicotinic acid serves as a building block in organic synthesis. It can be used to create a wide range of chemical compounds, including pharmaceuticals and agrochemicals, due to its reactive methoxy groups and stable pyridine ring structure .
Chromatography
In chromatography, 2,6-Dimethoxyisonicotinic acid can be used as a standard or reference compound. Its distinct chemical properties allow for its use in calibrating equipment and validating analytical methods in the separation of complex mixtures .
Analytical Research
The compound finds applications in analytical research, where it is used for method development and validation. Its well-defined structure and properties make it suitable for use in various analytical techniques, including mass spectrometry and spectroscopy .
Biopharma Production
In the biopharmaceutical industry, 2,6-Dimethoxyisonicotinic acid can be involved in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure can be modified to produce derivatives that serve as intermediates in drug development .
Controlled Environment Research
This acid is also relevant in controlled environment research, where it can be used to study the effects of synthetic compounds on plant growth and disease resistance. Such research can lead to the development of safer and more effective agricultural practices .
Safety and Hazards
2,6-Dimethoxyisonicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,6-dimethoxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZPNCBYHYDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284497 | |
Record name | 2,6-Dimethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyisonicotinic acid | |
CAS RN |
6274-82-4 | |
Record name | 6274-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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